molecular formula C14H14N2 B2857266 (4-Isobutylbenzylidene)malononitrile CAS No. 153855-28-8

(4-Isobutylbenzylidene)malononitrile

Cat. No.: B2857266
CAS No.: 153855-28-8
M. Wt: 210.28
InChI Key: QKGDFRFAPCRSRV-UHFFFAOYSA-N
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Description

(4-Isobutylbenzylidene)malononitrile is an organic compound that belongs to the class of benzylidenemalononitriles. These compounds are characterized by the presence of a benzylidene group attached to a malononitrile moiety. This compound is known for its applications in various fields, including pharmaceuticals, specialty chemicals, and biotechnology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The primary method for synthesizing (4-Isobutylbenzylidene)malononitrile is through the Knoevenagel condensation reaction. This reaction involves the condensation of an aldehyde (in this case, 4-isobutylbenzaldehyde) with malononitrile in the presence of a base catalyst. The reaction typically occurs in an organic solvent such as ethyl acetate, and the conditions include a temperature of around 60°C and a catalyst loading of 2.5 × 10^-4 g/cm^3 .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but often employs more efficient and scalable methods. For instance, the use of solid base catalysts like Ti-Al-Mg hydrotalcite has been shown to enhance the reaction’s selectivity and yield . The process is considered green and eco-friendly due to the use of reusable catalysts and mild reaction conditions.

Chemical Reactions Analysis

Types of Reactions: (4-Isobutylbenzylidene)malononitrile primarily undergoes condensation reactions, particularly the Knoevenagel condensation. It can also participate in various substitution reactions due to the presence of the benzylidene group.

Common Reagents and Conditions:

Major Products: The major product of the Knoevenagel condensation is this compound itself. Other products can include various substituted benzylidenemalononitriles, depending on the starting aldehyde used .

Mechanism of Action

The mechanism of action of (4-Isobutylbenzylidene)malononitrile primarily involves its participation in the Knoevenagel condensation reaction. The reaction mechanism includes the formation of an enol intermediate, which reacts with the aldehyde to form an aldol intermediate. This intermediate then undergoes base-induced elimination to yield the final product . The compound’s effects in biological systems are attributed to its ability to interact with specific molecular targets, such as enzymes and receptors, thereby modulating their activity .

Comparison with Similar Compounds

Uniqueness: (4-Isobutylbenzylidene)malononitrile is unique due to the presence of the isobutyl group, which can influence its chemical reactivity and biological properties. This structural feature distinguishes it from other benzylidenemalononitriles and can lead to different applications and effects .

Properties

IUPAC Name

2-[[4-(2-methylpropyl)phenyl]methylidene]propanedinitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2/c1-11(2)7-12-3-5-13(6-4-12)8-14(9-15)10-16/h3-6,8,11H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKGDFRFAPCRSRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C=C(C#N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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